6-bromo-3-methylquinoline-2-carbaldehyde
Description
6-Bromo-3-methylquinoline-2-carbaldehyde is a halogenated quinoline derivative characterized by a bromo substituent at position 6, a methyl group at position 3, and a carbaldehyde functional group at position 2 of the quinoline ring. Quinoline carbaldehydes are pivotal intermediates in medicinal chemistry and materials science, often serving as precursors for pharmaceuticals, ligands, and fluorescent probes due to their conjugated aromatic systems and reactive aldehyde groups .
The bromine atom at position 6 enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions, while the methyl group at position 3 may influence steric effects and solubility . The carbaldehyde group at position 2 positions it as a versatile building block for further functionalization, such as condensation reactions to form Schiff bases or coordination complexes .
Properties
CAS No. |
1526132-63-7 |
|---|---|
Molecular Formula |
C11H8BrNO |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Preparation : 6-Bromo-3-methylquinoline is synthesized via bromination of 3-methylquinoline using bromine in acetic acid under reflux.
-
Formylation :
Key Data :
| Parameter | Value |
|---|---|
| Reagents | POCl₃, DMF, H₂O |
| Temperature | 80–100°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 72–85% (estimated) |
This method is favored for its directness but requires precise control of hydrolysis to avoid over-oxidation to carboxylic acid.
Bromination of 3-Methylquinoline-2-carbaldehyde
Regioselective bromination of a pre-formed aldehyde-containing quinoline offers an alternative pathway. The challenge lies in directing bromine to position 6 while preserving the aldehyde functionality.
Procedure and Optimization
-
Substrate Synthesis : 3-Methylquinoline-2-carbaldehyde is prepared via Vilsmeier-Haack formylation of 3-methylquinoline.
-
Bromination :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Brominating Agent | Br₂ in HBr/AcOH |
| Temperature | 0–5°C (controlled) |
| Reaction Time | 2–4 hours |
| Yield | 65–78% (estimated) |
Oxidation of 6-Bromo-3-methyl-2-(hydroxymethyl)quinoline
This two-step approach involves oxidation of a hydroxymethyl intermediate to the aldehyde.
Synthetic Pathway
-
Hydroxymethyl Introduction :
-
Oxidation :
-
Manganese dioxide (MnO₂) in dichloromethane selectively oxidizes the hydroxymethyl group to an aldehyde without over-oxidizing to carboxylic acid.
-
Optimization Insights :
| Step | Conditions | Yield |
|---|---|---|
| Hydroxymethylation | HCHO, AlCl₃, 50°C, 3h | 70–80% |
| Oxidation | MnO₂, CH₂Cl₂, rt, 12h | 85–90% |
Multi-Step Synthesis from 4-Bromoaniline
A convergent synthesis builds the quinoline core with pre-installed substituents.
Skraup Reaction with 4-Bromoaniline
-
Quinoline Formation :
-
Formylation :
Data Summary :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Skraup Reaction | H₂SO₄, 150°C, 6h | 60–70% |
| Formylation | POCl₃, DMF, hydrolysis | 75–82% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Vilsmeier-Haack | High regioselectivity | Requires pre-brominated substrate |
| Bromination | Late-stage functionalization | Competing directing effects |
| Oxidation | Mild conditions | Multi-step synthesis |
| Skraup Synthesis | Atom-economic | Harsh reaction conditions |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 6-bromo-3-methylquinoline-2-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products:
Oxidation: 6-bromo-3-methylquinoline-2-carboxylic acid
Reduction: 6-bromo-3-methylquinoline-2-methanol
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: 6-bromo-3-methylquinoline-2-carbaldehyde is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the construction of heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It is also employed in the development of fluorescent probes and sensors for detecting metal ions and other analytes .
Medicine: Quinoline derivatives, including this compound, have shown potential as antimicrobial, antimalarial, and anticancer agents. They are investigated for their ability to inhibit various enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in organic electronics and photonics .
Mechanism of Action
The mechanism of action of 6-bromo-3-methylquinoline-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine at C6 increases molecular weight and polarizability compared to chlorine, enhancing reactivity in Suzuki-Miyaura couplings .
- Positional Isomerism: Carbaldehyde at C2 (target compound) vs. C3 (e.g., 6-chloroquinoline-3-carbaldehyde) alters conjugation patterns, affecting UV-Vis absorption and coordination chemistry .
- Oxo vs. Methyl Groups: Oxo substituents (e.g., 6-bromo-2-oxo derivatives) introduce hydrogen-bonding sites, improving crystallinity but reducing solubility in nonpolar solvents .
Q & A
Q. What are the common synthetic routes for preparing 6-bromo-3-methylquinoline-2-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , which introduces formyl groups to aromatic systems. For quinoline derivatives, this method involves reacting substituted quinolines with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Modifications, such as using phosphorus pentachloride (PCl₅), can optimize yields for halogenated substrates . Precursor bromination (e.g., at the 6-position) may require controlled conditions to avoid side reactions. Post-synthesis purification often involves column chromatography and recrystallization.
Q. How is this compound characterized structurally?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, methyl group integration).
- Infrared (IR) Spectroscopy : Stretching frequencies for aldehyde (C=O, ~1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₉BrNO: theoretical 266.98).
- X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and packing interactions .
Q. What solvents and conditions are optimal for handling this compound?
The aldehyde group is sensitive to oxidation and moisture. Use anhydrous solvents (e.g., DCM, THF) under inert atmospheres (N₂/Ar). Stability tests indicate decomposition above 150°C, so reactions should be conducted below this threshold. Storage at -20°C in amber vials minimizes photodegradation .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives of this compound?
- Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance Suzuki-Miyaura couplings at the 6-bromo position. Ligand choice (e.g., XPhos) improves regioselectivity.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) for nucleophilic substitutions.
- Protecting Groups : Temporarily protecting the aldehyde with acetals prevents unwanted side reactions during functionalization .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The 6-bromo substituent is electronically activated for coupling due to the electron-withdrawing quinoline core. However, steric hindrance from the 3-methyl group may slow reactions at the 2-position. Computational studies (DFT) can predict reactive sites, while Hammett parameters quantify electronic effects. Contrast with chloro or fluoro analogs (e.g., 6-chloro derivatives) reveals differences in bond dissociation energies and coupling efficiency .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
Discrepancies in X-ray data (e.g., thermal motion, twinning) are addressed using:
Q. How is this compound applied in medicinal chemistry research?
The aldehyde group serves as a versatile handle for Schiff base formation with amines, creating pharmacophores for antimicrobial or anticancer agents. For example:
- Antimicrobial Screening : Schiff bases derived from similar quinoline aldehydes show MIC values <10 µg/mL against S. aureus.
- Enzyme Inhibition : The bromine atom enhances hydrophobic interactions with kinase active sites (e.g., EGFR inhibitors).
- Structure-Activity Relationship (SAR) : Modifying the methyl or bromine substituents alters bioavailability and target binding .
Methodological Challenges and Solutions
Q. What analytical challenges arise in quantifying trace impurities?
- HPLC-MS : Using C18 columns (ACN/water gradient) separates impurities. MS/MS distinguishes isomers (e.g., 2- vs. 4-carbaldehyde by fragmentation patterns).
- NMR Spiking : Adding authentic samples identifies unknown peaks in crude mixtures.
- Limit of Detection (LOD) : Achieve ≤0.1% sensitivity via calibration curves with internal standards .
Q. How can computational tools predict the compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) : Models transition states for nucleophilic attacks on the aldehyde or bromine.
- Molecular Docking : Predicts binding affinities for drug design (e.g., AutoDock Vina with protein PDB files).
- Machine Learning : Trains models on existing quinoline reaction databases to forecast optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
